Cas no 2091218-17-4 (4-Bromo-6-(3-methylbenzyl)pyrimidine)

4-Bromo-6-(3-methylbenzyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-6-(3-methylbenzyl)pyrimidine
- 4-bromo-6-[(3-methylphenyl)methyl]pyrimidine
- 4-Bromo-6-(3-methylbenzyl)pyrimidine
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- Inchi: 1S/C12H11BrN2/c1-9-3-2-4-10(5-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3
- InChI Key: QHXMONCJDDKNNW-UHFFFAOYSA-N
- SMILES: BrC1=CC(CC2C=CC=C(C)C=2)=NC=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 198
- XLogP3: 3.5
- Topological Polar Surface Area: 25.8
4-Bromo-6-(3-methylbenzyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4010-0.5g |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-4010-5g |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-4010-1g |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | B250371-500mg |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
Life Chemicals | F1967-4010-0.25g |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-4010-2.5g |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | B250371-1g |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 1g |
$ 570.00 | 2022-06-07 | ||
Life Chemicals | F1967-4010-10g |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | B250371-100mg |
4-bromo-6-(3-methylbenzyl)pyrimidine |
2091218-17-4 | 100mg |
$ 95.00 | 2022-06-07 |
4-Bromo-6-(3-methylbenzyl)pyrimidine Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on 4-Bromo-6-(3-methylbenzyl)pyrimidine
4-Bromo-6-(3-methylbenzyl)pyrimidine (CAS No. 2091218-17-4): A Versatile Building Block in Modern Organic Synthesis
The compound 4-Bromo-6-(3-methylbenzyl)pyrimidine (CAS No. 2091218-17-4) is a highly specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a bromine substituent at the 4-position and a 3-methylbenzyl group at the 6-position, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies highlight its growing importance in drug discovery pipelines, particularly in the development of kinase inhibitors and antimicrobial agents.
In the context of current research trends, 4-Bromo-6-(3-methylbenzyl)pyrimidine aligns with the increasing demand for heterocyclic compounds in medicinal chemistry. The pyrimidine core is structurally analogous to essential biomolecules like nucleotides, making derivatives such as this compound valuable for designing targeted therapies. Its bromine functionality offers excellent reactivity for cross-coupling reactions, a feature highly sought after in palladium-catalyzed transformations - a hot topic in synthetic methodology research.
The compound's lipophilic 3-methylbenzyl moiety contributes to improved membrane permeability, addressing one of the key challenges in bioavailability optimization - a frequent search term among medicinal chemists. This characteristic makes 2091218-17-4 particularly interesting for researchers working on CNS-targeting drugs, where blood-brain barrier penetration remains a critical consideration. Recent publications in journals like Journal of Medicinal Chemistry have highlighted similar structures in the development of neuroprotective agents.
From a synthetic chemistry perspective, 4-Bromo-6-(3-methylbenzyl)pyrimidine exemplifies the growing importance of halogenated heterocycles in modern click chemistry applications. The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while also participating in various metal-catalyzed coupling reactions. This dual reactivity profile makes the compound a versatile building block for constructing more complex molecular architectures, a subject of numerous recent organic chemistry webinars and conference presentations.
Quality control aspects of CAS 2091218-17-4 are equally important to researchers. Advanced analytical techniques such as HPLC-MS and NMR spectroscopy are typically employed to verify the compound's purity and structural integrity. These analytical methods correspond to frequently searched laboratory techniques, reflecting the compound's use in high-throughput screening environments. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure the stability of this brominated pyrimidine, maintaining its reactivity for downstream applications.
Environmental and safety considerations for 4-Bromo-6-(3-methylbenzyl)pyrimidine follow standard laboratory protocols for halogenated compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment (PPE) including gloves and safety goggles is recommended - a precautionary measure that aligns with current laboratory safety trends emphasized in recent chemical safety guidelines.
The commercial availability of 2091218-17-4 through specialized chemical suppliers has increased significantly in recent years, reflecting growing demand from both academic and industrial research sectors. Pricing trends indicate stable market conditions for this research chemical, with purity grades typically ranging from 95% to 98% for most synthetic applications. This availability supports its use in combinatorial chemistry approaches, particularly in fragment-based drug discovery programs.
Future research directions for 4-Bromo-6-(3-methylbenzyl)pyrimidine derivatives may explore their potential in photopharmacology - an emerging field combining photochemistry and drug development. The compound's aromatic system could potentially be modified to create photo-switchable molecules, a concept generating significant interest in precision medicine applications. Such developments would position this pyrimidine derivative at the forefront of next-generation therapeutics research.
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